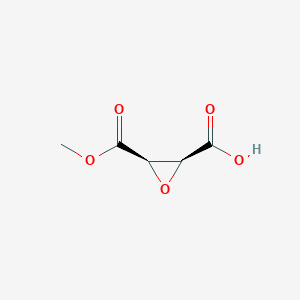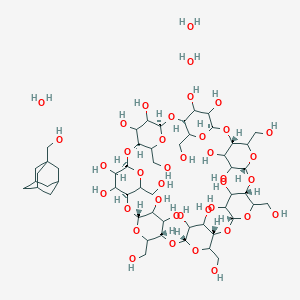
Cyclomaltoheptaose-1-adamantanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclomaltoheptaose-1-adamantanemethanol is a cyclic carbohydrate molecule that has gained significant attention in the field of scientific research due to its unique properties. It is a seven-membered ring of glucose molecules, which are linked together by alpha-1,4 glycosidic bonds. The molecule has an adamantane group attached to one of the glucose units, which enhances its stability and solubility. Cyclomaltoheptaose-1-adamantanemethanol has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of cyclomaltoheptaose-1-adamantanemethanol is dependent on its application. In chromatography, it acts as a chiral selector by forming inclusion complexes with chiral molecules, separating them based on their molecular size and shape. As a stabilizer for proteins and enzymes, it forms inclusion complexes with the molecules, preventing their denaturation and enhancing their activity. As a drug delivery vehicle, it forms inclusion complexes with drugs, increasing their solubility, stability, and bioavailability.
Biochemical and Physiological Effects:
Cyclomaltoheptaose-1-adamantanemethanol has shown minimal toxicity and adverse effects in biochemical and physiological studies. It has been shown to enhance the stability and activity of various enzymes and proteins, making it a useful tool in biotechnology and pharmaceutical research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of cyclomaltoheptaose-1-adamantanemethanol in lab experiments include its unique properties, stability, and solubility. Its cyclic structure and adamantane group enhance its binding affinity towards different molecules, making it a useful tool in various scientific research applications. The limitations of cyclomaltoheptaose-1-adamantanemethanol in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for cyclomaltoheptaose-1-adamantanemethanol research, including its potential use as a drug delivery vehicle, as a stabilizer for vaccines, and as a chiral selector in asymmetric synthesis. The molecule's unique properties and stability make it a promising tool in various scientific research fields. Further studies are required to explore its potential applications and limitations in different fields.
In conclusion, Cyclomaltoheptaose-1-adamantanemethanol is a cyclic carbohydrate molecule that has gained significant attention in the field of scientific research. It has unique properties that make it a useful tool in various scientific research applications. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is required to explore its potential applications in different fields.
Synthesemethoden
Cyclomaltoheptaose-1-adamantanemethanol can be synthesized using different methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of cyclodextrin glucanotransferase (CGTase) enzyme, which catalyzes the transfer of glucose units from a donor molecule to a growing cyclodextrin molecule. Chemical synthesis involves the use of chemical reagents to form the glycosidic bonds between glucose units. One of the commonly used chemical synthesis methods involves the reaction of cyclodextrin with adamantyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Cyclomaltoheptaose-1-adamantanemethanol has been used in various scientific research applications due to its unique properties. It has been used as a chiral selector in chromatography, as a stabilizer for proteins and enzymes, and as a drug delivery vehicle. The molecule's cyclic structure and adamantane group enhance its stability, solubility, and binding affinity towards different molecules, making it a useful tool in scientific research.
Eigenschaften
CAS-Nummer |
101412-93-5 |
|---|---|
Produktname |
Cyclomaltoheptaose-1-adamantanemethanol |
Molekularformel |
C53H94O39 |
Molekulargewicht |
1355.3 g/mol |
IUPAC-Name |
1-adamantylmethanol;(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;trihydrate |
InChI |
InChI=1S/C42H70O35.C11H18O.3H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;;/h8-63H,1-7H2;8-10,12H,1-7H2;3*1H2/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;/m1..../s1 |
InChI-Schlüssel |
NXYKOJRRZLCQBW-DCNYAWAYSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)CO.C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@H](O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O |
SMILES |
C1C2CC3CC1CC(C2)(C3)CO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O |
Synonyme |
CMH-AM cyclomaltoheptaose-1-adamantanemethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




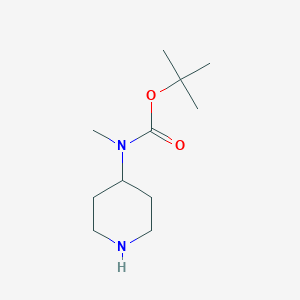

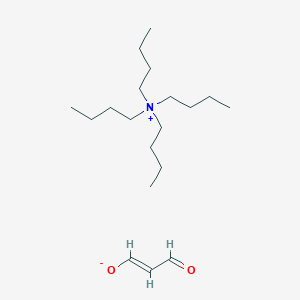
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)

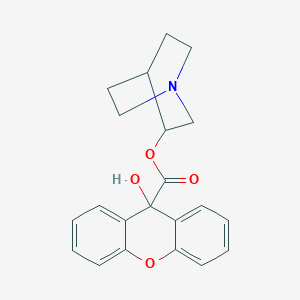



![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)

